

A Comprehensive Technical Guide to 3-Amino-3-(4-methoxyphenyl)propan-1-ol

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Compound of Interest

Compound Name:	3-Amino-3-(4-methoxyphenyl)propan-1-ol
Cat. No.:	B1272173

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **3-Amino-3-(4-methoxyphenyl)propan-1-ol**, a chiral amino alcohol with potential applications in pharmaceutical research and development. Due to the limited availability of public data on the racemic mixture, this guide focuses primarily on the (R)-enantiomer, for which more specific information is accessible.

Chemical Identity and Properties

While a specific CAS number for the racemic mixture of **3-Amino-3-(4-methoxyphenyl)propan-1-ol** is not readily available in public databases, the (R)-enantiomer is registered under CAS Number 1071436-31-1.

Table 1: Physicochemical Data for (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol and Related Compounds

Property	Value	Remarks
Molecular Formula	C ₁₀ H ₁₅ NO ₂	For the target compound.
Molecular Weight	181.23 g/mol	For the target compound.
Appearance	Solid	As listed by a commercial supplier for 3-Amino-3-(4-methoxy-phenyl)-propan-1-ol.
Melting Point	26 °C	For the non-aminated analog, 3-(4-Methoxyphenyl)-1-propanol. [1] [2] This value may differ significantly for the aminated compound.
Boiling Point	164-168 °C at 18 mmHg	For the non-aminated analog, 3-(4-Methoxyphenyl)-1-propanol. [1] This value may differ for the aminated compound.
Refractive Index	n _{20/D} 1.532	For the non-aminated analog, 3-(4-Methoxyphenyl)-1-propanol. [1] [2]

Note: Quantitative data for the target compound is scarce. The data presented for the non-aminated analog is for reference and should be used with caution.

Synthesis and Experimental Protocols

The synthesis of **3-Amino-3-(4-methoxyphenyl)propan-1-ol** can be achieved through the reduction of its corresponding carboxylic acid precursor, 3-Amino-3-(4-methoxyphenyl)propionic acid. A detailed, multi-step synthesis for the chiral precursor, (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, has been described.

Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid

A detailed, multi-step synthesis has been published in *Organic Syntheses*. The process involves the formation of a chiral pyrimidinone intermediate, followed by a palladium-catalyzed coupling reaction and subsequent hydrolysis to yield the desired amino acid.

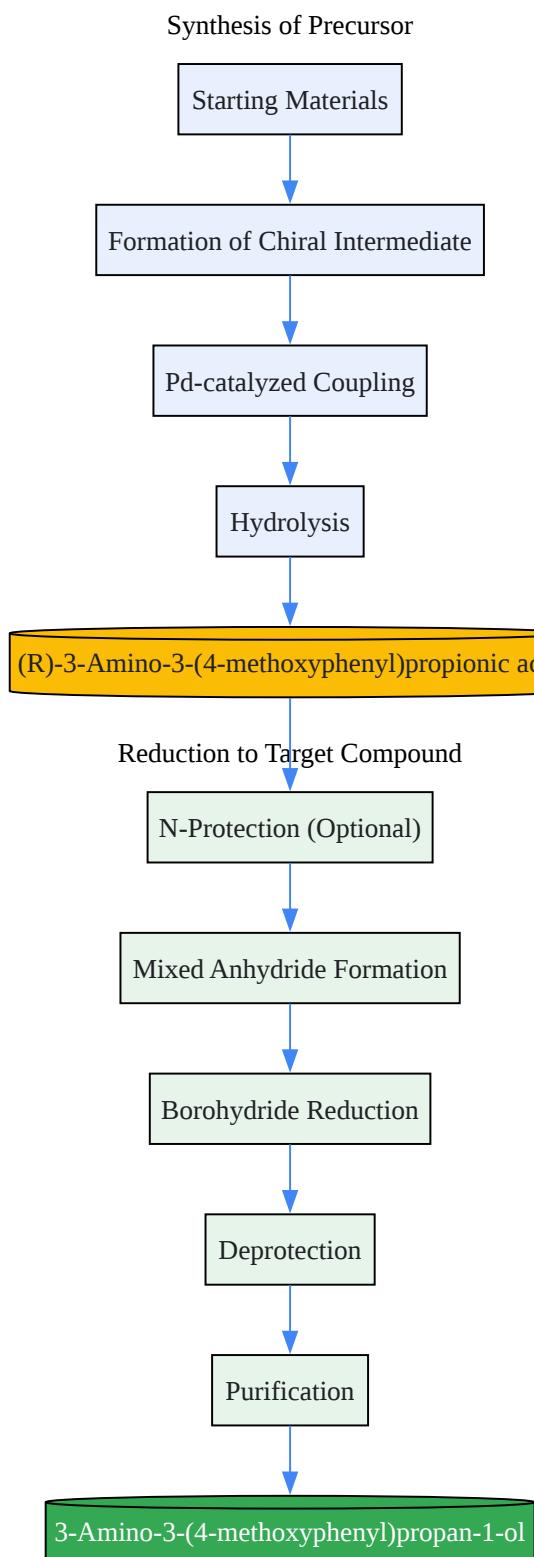
Reduction of 3-Amino-3-(4-methoxyphenyl)propionic Acid to 3-Amino-3-(4-methoxyphenyl)propan-1-ol

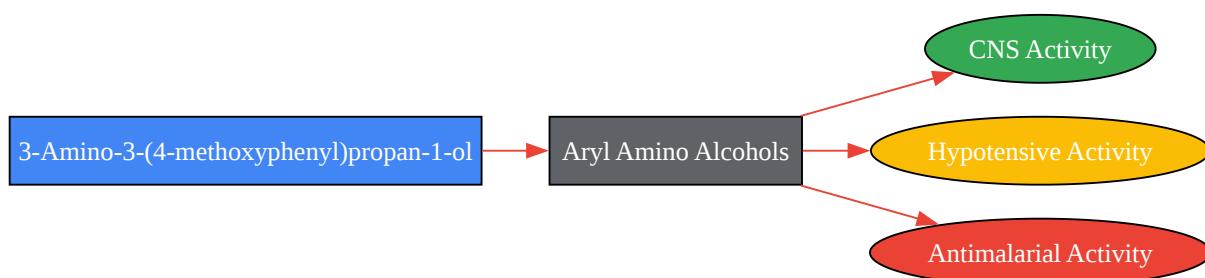
While a specific protocol for the reduction of the unprotected 3-amino-3-(4-methoxyphenyl)propionic acid is not readily available, general methods for the reduction of N-protected amino acids to amino alcohols can be adapted. A common method involves the formation of a mixed anhydride followed by reduction with a borohydride reagent.

General Experimental Protocol (Inferred):

- Protection of the Amino Group (Optional but Recommended): The amino group of 3-Amino-3-(4-methoxyphenyl)propionic acid is first protected with a suitable protecting group (e.g., Boc or Cbz) to prevent side reactions.
- Activation of the Carboxylic Acid: The N-protected amino acid is dissolved in a suitable anhydrous solvent (e.g., THF) and cooled to 0 °C. A chloroformate, such as ethyl chloroformate, and a base (e.g., triethylamine) are added to form a mixed anhydride.
- Reduction: A solution of a reducing agent, such as sodium borohydride in water, is added dropwise to the reaction mixture. The reaction is stirred at room temperature until completion, as monitored by TLC.
- Work-up and Deprotection: The reaction is quenched, and the product is extracted. If an N-protecting group was used, it is subsequently removed under appropriate conditions (e.g., acid treatment for Boc group removal).
- Purification: The final product is purified by a suitable method, such as column chromatography or recrystallization.

Diagram 1: General Synthetic Workflow





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References

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- 2. Page loading... [guidechem.com]
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